molecular formula C5H5NOS B2851481 2-Thiazoleacetaldehyde CAS No. 1095714-43-4

2-Thiazoleacetaldehyde

Cat. No.: B2851481
CAS No.: 1095714-43-4
M. Wt: 127.16
InChI Key: QBKSVBRTBPDFHO-UHFFFAOYSA-N
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Description

2-Thiazoleacetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring The presence of these heteroatoms imparts unique chemical properties to thiazoles, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of chloroacetaldehyde with thioformamide under acidic conditions can yield this compound. Another method involves the use of Lawesson’s reagent to convert α-amido-β-ketoesters into thiazoles, followed by selective oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Thiazoleacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to the electron-donating effect of the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: 2-Thiazoleacetic acid.

    Reduction: 2-Thiazoleethanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Thiazoleacetaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals, agrochemicals, and materials.

    Biology: Thiazole derivatives, including this compound, exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. They are used in the design of new drugs and therapeutic agents.

    Medicine: The compound is explored for its potential in drug discovery, particularly in the development of novel antibiotics and anticancer agents.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-Thiazoleacetaldehyde is primarily related to its ability to interact with biological molecules through its reactive aldehyde group and thiazole ring. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Thiazole: The parent compound of the thiazole family, lacking the aldehyde group.

    2-Thiazoleacetic acid: An oxidized form of 2-Thiazoleacetaldehyde with a carboxylic acid group.

    2-Thiazoleethanol: A reduced form of this compound with an alcohol group.

Comparison: this compound is unique due to the presence of the aldehyde functional group, which imparts higher reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and enhances its potential biological activity. In contrast, thiazole itself is less reactive but serves as a fundamental scaffold for various derivatives. 2-Thiazoleacetic acid and 2-Thiazoleethanol, while structurally related, exhibit different chemical properties and reactivities due to their respective functional groups.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-3-1-5-6-2-4-8-5/h2-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSVBRTBPDFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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